molecular formula C11H15BF2O2S B7518157 2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No. B7518157
M. Wt: 260.11 g/mol
InChI Key: BZJPXDIFZMCQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boronic acid derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique structure and properties, which make it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects
2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as the influenza virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in laboratory experiments is its unique structure and properties. This compound is highly stable and can be easily synthesized using various methods. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound in the laboratory.

Future Directions

There are several future directions for research involving 2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. One area of interest is the development of novel anticancer drugs based on this compound. Another area of research is the investigation of this compound's potential use in the treatment of viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves a series of chemical reactions. One of the commonly used methods for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Scientific Research Applications

2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have anticancer, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[5-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2O2S/c1-10(2)11(3,4)16-12(15-10)7-5-8(9(13)14)17-6-7/h5-6,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJPXDIFZMCQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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